Product packaging for 2,4-Difluoro-5-methylbenzene-1-sulfonamide(Cat. No.:CAS No. 1384430-88-9)

2,4-Difluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B1431686
CAS No.: 1384430-88-9
M. Wt: 207.2 g/mol
InChI Key: VBZPZGFGXVLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 7 H 7 F 2 NO 2 S and a molecular weight of 207.20 g/mol, this compound serves as a versatile building block in organic synthesis. The presence of fluorine atoms on the aromatic ring enhances the molecule's lipophilicity and metabolic stability, which can facilitate its penetration through biological membranes in experimental settings . The sulfonamide functional group is a key pharmacophore known to interact with a variety of biological targets, making this compound a valuable intermediate in medicinal chemistry campaigns . This compound is primarily investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. Sulfonamide derivatives are widely studied for their antimicrobial properties, with research indicating they can compete with aminobenzoic acid to inhibit the synthesis of nucleic acids and proteins in microorganisms . The mechanism of action is often rooted in the ability of the sulfonamide group to form hydrogen bonds with the active sites of enzymes, such as dihydropteroate synthetase, thereby disrupting critical metabolic pathways in bacteria . Beyond antimicrobial applications, sulfonamide-based structures are also explored for other pharmacological activities, including anti-inflammatory, antitumor, and anti-carbonic anhydrase effects . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2S B1431686 2,4-Difluoro-5-methylbenzene-1-sulfonamide CAS No. 1384430-88-9

Properties

IUPAC Name

2,4-difluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZPZGFGXVLHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,4-Difluoro-5-methylbenzene

The initial step in the synthesis is the sulfonation of 2,4-difluoro-5-methylbenzene to introduce the sulfonyl chloride group, which is the precursor for the sulfonamide functionality.

  • Reagents and Conditions:

    • Starting material: 2,4-Difluoro-5-methylbenzene (or closely related isomers such as 2,5-difluoro-4-methylbenzene)
    • Sulfonating agent: Chlorosulfonic acid (ClSO3H)
    • Solvent: Often an inert solvent like dichloromethane or performed neat with chlorosulfonic acid
    • Temperature: Room temperature to moderate heating (typically 0–60°C)
    • Reaction time: Several hours until complete sulfonation is confirmed by analytical methods such as HPLC
  • Reaction:
    $$
    \text{2,4-Difluoro-5-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4-Difluoro-5-methylbenzene sulfonyl chloride}
    $$

  • Notes:

    • The sulfonation proceeds regioselectively, with the sulfonyl chloride group introduced at the benzene-1 position.
    • Reaction monitoring by HPLC or NMR is essential to avoid overreaction or side products.
    • Industrial processes may use continuous flow reactors for better control and scalability.

Amidation to Form Sulfonamide

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia or ammonium salts.

  • Reagents and Conditions:

    • Sulfonyl chloride intermediate from step 1
    • Ammonia (NH3) gas or aqueous ammonia solution
    • Solvent: Ethanol, water, or mixtures thereof
    • Temperature: Typically room temperature to mild heating (20–50°C)
    • Reaction time: 1–4 hours
  • Reaction:
    $$
    \text{2,4-Difluoro-5-methylbenzene sulfonyl chloride} + \text{NH}_3 \rightarrow \text{2,4-Difluoro-5-methylbenzene-1-sulfonamide} + \text{HCl}
    $$

  • Purification:

    • Recrystallization from ethanol/water mixtures is commonly employed.
    • Purity is validated by HPLC (≥95%), melting point analysis, and NMR spectroscopy (both ^1H and ^19F).

Alternative Synthetic Routes and Related Methods

While the above two-step sulfonation-amidation is the primary route, related synthetic strategies have been reported for fluorinated benzene sulfonamides:

  • Halogenation and Amination Sequence:

    • Starting from 2,4-difluorobenzyl halides prepared via halogenation of difluorobenzene derivatives with paraformaldehyde and halogenating agents under catalytic conditions.
    • Subsequent reaction with methanamine to form benzylamine derivatives.
    • Hydrolysis and further functional group transformations to introduce sulfonamide groups.
  • Catalysts and Solvents:

    • Catalysts such as zinc chloride, iron chloride, or copper chloride are used to facilitate halogenation.
    • Solvents include ethyl acetate, tetrahydrofuran (THF), dioxane, acetonitrile, and acetone.
  • Reaction Optimization:

    • Reaction times and temperatures are carefully controlled to optimize yield and minimize by-products.
    • Vacuum distillation and low-temperature crystallization (-5°C to 0°C) are used to isolate intermediates with high purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Sulfonation 2,4-Difluoro-5-methylbenzene + chlorosulfonic acid 0–60°C 2–6 hours 70–85 Use inert solvent; monitor by HPLC
Amidation Sulfonyl chloride + NH3 (aqueous or gas) 20–50°C 1–4 hours 80–95 Purify by recrystallization; confirm by NMR
Halogenation (alternative) Difluorobenzene + paraformaldehyde + halogenating agent + catalyst Reflux (4–10 h) 4–10 hours ~88 Catalyst: ZnCl2, FeCl3, or CuCl; solvent varies
Amination (alternative) Halogenated benzyl + methanamine Reflux (2–5 h) 2–5 hours >82 Quaternary ammonium salt intermediate formed
Hydrolysis (alternative) Quaternary ammonium salt + concentrated HCl Reflux (3–10 h) 3–10 hours >73 pH adjustment and extraction for product isolation

Research Findings and Analytical Validation

  • Purity and Structural Confirmation:

    • High-performance liquid chromatography (HPLC) is used to confirm ≥95% purity.
    • Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^19F NMR, confirms the substitution pattern and sulfonamide formation.
    • Melting point ranges (e.g., 137–140°C for analogous sulfonamides) provide additional purity validation.
  • Reaction Monitoring:

    • HPLC is key for determining reaction completion, especially in sulfonation and halogenation steps.
    • Overreaction or prolonged reaction times can increase by-products such as dichloromethyl derivatives.
  • Industrial Considerations:

    • Continuous flow synthesis and large-scale reactors enhance production efficiency.
    • Optimization of reagent ratios, temperature control, and solvent choice are critical for scale-up.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as oxidizing and reducing agents for modifying the sulfonamide group. Reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group to produce various sulfonyl derivatives.

Scientific Research Applications

2,4-Difluoro-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfonamide group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound valuable for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structurally related sulfonamides is presented below:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2,4-Difluoro-5-methylbenzene-1-sulfonamide 2-F, 4-F, 5-CH₃, 1-SO₂NH₂ ~207.2 (estimated) Compact structure; high electronegativity due to fluorine
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole ring, 4-Cl, benzenesulfonamide 347.8 Bulky heterocyclic ring; potential for π-π interactions
5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide 5-NH₂, 2-CH₃, 4-SCF₂H 346.4 Amino group enhances solubility; difluoromethylthio adds steric bulk
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide 2-Cl, 4-Cl, 5-COCH₃, 1-SO₂NH₂ ~292.1 (estimated) Acetyl group introduces ketone functionality; chlorine increases lipophilicity

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to chlorine.
  • Heterocyclic vs. Simple Aromatic Systems : The pyrazole-containing analog offers additional hydrogen-bonding sites but may reduce bioavailability due to increased molecular weight.

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound likely increases logP compared to amino-substituted analogs (e.g., the compound in ).
  • Solubility: Fluorine’s electron-withdrawing effect may reduce solubility in polar solvents relative to amino-substituted derivatives.
  • Stability : Fluorine substituents resist oxidative degradation, offering advantages over chlorinated analogs (e.g., ), which may generate toxic metabolites.

Biological Activity

2,4-Difluoro-5-methylbenzene-1-sulfonamide (also known as DFMS) is a small molecule that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C7_7H6_6F2_2N2_2O2_2S
Molecular Weight: 218.19 g/mol
CAS Number: 1384430-88-9

The presence of fluorine atoms and a sulfonamide group in DFMS significantly influences its chemical properties, enhancing its stability and lipophilicity. These attributes make it an attractive candidate for biological studies and drug development.

The biological activity of DFMS is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in metabolic pathways. The fluorine atoms may enhance binding affinity to these targets, leading to modulation of biological processes such as apoptosis and cell proliferation.

Antimicrobial Properties

DFMS has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for DFMS against Staphylococcus aureus and Enterococcus faecalis were found to be in the range of 15.625–62.5 μM , demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy. DFMS has been shown to induce apoptosis in renal cancer cell lines by inhibiting Protein Phosphatase 5 (PP5), which plays a crucial role in cell survival and proliferation. In vitro studies indicated that treatment with DFMS resulted in a dose-dependent increase in apoptosis markers in ccRCC cells .

Case Studies

  • Renal Cancer Study : In a study involving ccRCC (clear cell renal cell carcinoma) cell lines, DFMS was identified as a competitive inhibitor of PP5. This inhibition led to the activation of the extrinsic apoptotic pathway, suggesting a promising avenue for therapeutic intervention in renal cancers .
  • Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives demonstrated that DFMS had superior antibacterial activity compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus15.625–62.5 μM
AntibacterialEnterococcus faecalis62.5–125 μM
Anticancer (ccRCC)Renal Cancer CellsIC50 < 10 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Difluoro-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sulfonation of a substituted benzene precursor (e.g., 2,4-difluoro-5-methylbenzene) using chlorosulfonic acid to form the sulfonyl chloride intermediate. Subsequent amidation with ammonia or amines under controlled pH (6–8) and temperature (0–5°C) yields the sulfonamide. Optimization includes:

  • Temperature control : Lower temperatures minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability.
  • Purification : Column chromatography or recrystallization enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm substituent positions and fluorine integration.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 221.02) .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for electrophilic attacks. Reactivity at specific positions can be predicted via:

  • Hammett substituent constants : Fluorine (σp_p = +0.06) and methyl (σm_m = -0.07) guide regioselectivity.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) map partial charges and frontier orbitals .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data for this compound in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay conditions. Solutions include:

  • Standardized protocols : Fixed pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C).
  • Control experiments : Use of known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability.
  • Dose-response curves : IC50_{50} values should be derived from ≥3 independent replicates .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives obtained from different experimental setups?

  • Methodological Answer : Conflicting XRD data may stem from:

  • Crystallization solvents : Polar solvents (e.g., ethanol vs. acetonitrile) alter packing motifs.
  • Temperature : Low-temperature (100 K) data collection reduces thermal motion artifacts.
  • Refinement software : Dual refinement using SHELXL and Olex2 improves accuracy. Cross-validation with NMR data is critical .

Q. What computational chemistry approaches are recommended for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets.
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability.
  • QM/MM hybrid methods : Combine density functional theory (DFT) for ligand and molecular mechanics for the protein .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., -OH, -CF3_3) at positions 3 and 6 to modulate solubility and binding.
  • In vitro screening : Test analogs against target enzymes (e.g., kinases, proteases) and off-target panels.
  • Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-methylbenzene-1-sulfonamide
Reactant of Route 2
2,4-Difluoro-5-methylbenzene-1-sulfonamide

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